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In the landscape of epigenetic drug discovery, the protein-protein interaction (PPI) between WD

repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL) has emerged as a pivotal target,

particularly for the treatment of acute leukemias with MLL rearrangements.[1] Two notable

small molecule inhibitors, WDR5-0103 and MM-589, have been developed to disrupt this

interaction. This guide provides a comprehensive comparison of their potency, supported by

experimental data, to aid researchers, scientists, and drug development professionals in their

selection and application.

Quantitative Potency Comparison
MM-589 demonstrates significantly higher potency compared to WDR5-0103 in both

biochemical and cellular assays. The following table summarizes the key quantitative data for

these two inhibitors.
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Parameter WDR5-0103 MM-589

Binding Affinity (Kd) 450 nM[2][3][4][5] < 1 nM (Ki)[6][7]

WDR5 Binding (IC50) 3.0 µM (Peptide Displacement) 0.90 nM[7]

MLL HMT Activity (IC50)
39 µM (at 0.125 µM MLL

complex)[2]
12.7 nM[6][7]

Cellular Potency (IC50)
Not explicitly reported in MLL-

rearranged cell lines

0.21 µM (MOLM-13 cells)[6][7],

0.25 µM (MV4-11 cells)[6][7],

8.6 µM (HL-60 cells)[6][7]

Mechanism of Action: Disrupting the WDR5-MLL
Interaction
Both WDR5-0103 and MM-589 function by competitively inhibiting the binding of the MLL

protein to a conserved arginine-binding pocket on the surface of WDR5, often referred to as the

"WIN" (WDR5-interacting) site.[1] WDR5 is a crucial scaffolding protein within the MLL

complex, and its interaction with MLL is essential for the complex's histone methyltransferase

(HMT) activity.[1] This enzymatic activity leads to the methylation of histone H3 at lysine 4

(H3K4), an epigenetic mark associated with active gene transcription. In MLL-rearranged

leukemias, the aberrant activity of MLL fusion proteins leads to the upregulation of oncogenic

genes like HOXA9 and MEIS1.[1] By disrupting the WDR5-MLL interaction, these inhibitors

abrogate the HMT activity of the MLL complex, leading to a downstream reduction in the

expression of these oncogenes.[1]
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WDR5-MLL signaling pathway and the inhibitory action of WDR5-0103 and MM-589.

Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the

potency of WDR5-0103 and MM-589.

In Vitro MLL Core Complex Catalytic Activity Assay
(WDR5-0103)
This assay measures the ability of WDR5-0103 to inhibit the histone methyltransferase activity

of the MLL complex.

Reagents:

Reconstituted trimeric MLL core complex (MLL, WDR5, RbBP5).

Biotinylated Histone H3 (1-25) peptide substrate.

[³H]S-adenosylmethionine ([³H]SAM) as a methyl donor.

WDR5-0103 at various concentrations.
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Assay Buffer: 20 mM Tris/HCl (pH 8.0), 5 mM DTT, 0.01% Triton X-100.

Quenching Solution: 7.5 M guanidinium chloride.

Streptavidin-coated 96-well microplate.

Procedure:

The MLL trimeric complex is incubated with the biotinylated H3 peptide and varying

concentrations of WDR5-0103 in the assay buffer.

The enzymatic reaction is initiated by the addition of 2 µM [³H]SAM.

The reaction mixture is incubated for 1 hour at room temperature.

The reaction is quenched by adding the guanidinium chloride solution.

The mixture is transferred to a streptavidin-coated microplate and incubated for at least 1

hour to allow the biotinylated peptide to bind.

The amount of incorporated radioactivity is measured using a Topcount plate reader.

IC50 values are calculated from the dose-response curve.

AlphaLISA-based MLL HMT Functional Assay (MM-589)
This is a high-throughput assay used to measure the inhibitory effect of MM-589 on MLL

histone methyltransferase activity.

Reagents:

Reconstituted MLL complex.

Biotinylated histone H3 substrate.

S-adenosyl-L-methionine (SAM).

MM-589 at various concentrations.
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AlphaLISA donor and acceptor beads.

Procedure:

The MLL complex is incubated with the histone H3 substrate and varying concentrations of

MM-589.

The enzymatic reaction is initiated by the addition of SAM.

After a set incubation time, the reaction is stopped.

AlphaLISA donor and acceptor beads, conjugated to antibodies that recognize the

methylated histone substrate, are added.

In the presence of the methylated product, the donor and acceptor beads are brought into

proximity, generating a chemiluminescent signal upon excitation.

The signal is measured using a plate reader, and IC50 values are determined from the

dose-response curve.

Cell Viability Assay (MM-589)
This assay determines the cytotoxic or cytostatic effects of MM-589 on leukemia cell lines.[7]

Cell Lines:

MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13).

Non-MLL-rearranged leukemia cell line (e.g., HL-60) as a control.

Procedure:

Cells are seeded into 96-well plates.

Cells are treated with a serial dilution of MM-589 or a vehicle control (DMSO).

Plates are incubated for 4 to 7 days under standard cell culture conditions.
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Cell viability is assessed using a resazurin-based reagent or other similar methods. The

intensity of the resulting fluorescence or color is proportional to the number of viable cells.

IC50 values are calculated from the dose-response curves.[7]
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Comparative experimental workflow for determining in vitro potency.
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Conclusion
Based on the available data, MM-589 is a significantly more potent inhibitor of the WDR5-MLL

interaction than WDR5-0103. Its sub-nanomolar binding affinity and low nanomolar inhibition of

MLL HMT activity, which translate to sub-micromolar efficacy in MLL-rearranged leukemia cell

lines, highlight its potential as a powerful research tool and a promising therapeutic candidate.

In contrast, WDR5-0103 exhibits more moderate potency, with binding affinity in the mid-

nanomolar range and requiring micromolar concentrations for in vitro enzymatic inhibition. For

researchers seeking a highly potent and cell-active inhibitor of the WDR5-MLL interaction, MM-

589 represents the superior choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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